molecular formula C24H34O4 B1676147 Medroxyprogesterone acetate CAS No. 71-58-9

Medroxyprogesterone acetate

货号 B1676147
CAS 编号: 71-58-9
分子量: 386.5 g/mol
InChI 键: PSGAAPLEWMOORI-PEINSRQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medroxyprogesterone Acetate (MPA) is a derivative of progesterone and is a progestin hormone . It is used to treat amenorrhea (unusual stopping of menstrual periods), abnormal uterine bleeding, and to prevent endometrial hyperplasia (thickening of the lining of the uterus or womb) in women who are taking conjugated estrogens . It is also used as a contraceptive under the brand name Depo-Provera .


Synthesis Analysis

MPA has been coupled with bovine serum albumin, a carrier protein, using the methods of carbodiimides and mixed anhydride .


Molecular Structure Analysis

The molecular formula of MPA is C24H34O4 . It is also available as a 2D Mol file .


Chemical Reactions Analysis

MPA has been found to have gene regulatory overlap with dihydrotestosterone in breast cancer cells . It has also been analyzed in human plasma using reversed phase high-performance liquid chromatography (HPLC) with amperometric detection .


Physical And Chemical Properties Analysis

MPA is a white to off-white, odorless crystalline powder . It has been analyzed in human plasma using HPLC with specific derivatizing agents and clean-up by solid-phase extraction .

科学研究应用

1. Contraceptive Agent

  • Application Summary: MPA is a common contraceptive agent taken both orally and as a subcutaneous or intramuscular injection .
  • Methods of Application: MPA is administered orally or through subcutaneous or intramuscular injections .
  • Results: MPA has long demonstrated high efficacy as a contraceptive agent .

2. Quantification in Human Plasma

  • Application Summary: MPA is quantified in human plasma using LC-MS/MS methods .
  • Methods of Application: MPA is extracted from 600 μL plasma, evaporated to dryness, and the reconstituted solution is injected onto a Waters Acquity liquid chromatography (LC) system via an Agilent Zorbax Eclipse-Plus C18 2.1 × 50 mm (5.0 μm) column .
  • Results: The analytical measuring range of the assay was 200–10,000 pg/mL. QC samples prepared at the lower limit of quantification (LLOQ; 200 pg/mL) and low (600 pg/mL), mid (1750 pg/mL), and high (8500 pg/mL) levels showed interassay precision and accuracy ≤15.2% and ≤±9.6%, respectively .

3. HIV-1 Accumulation and Release

  • Application Summary: MPA enhances HIV-1 accumulation and release in primary cervical epithelial cells by inhibiting lysosomal activity .
  • Methods of Application: Human primary cervical epithelial cells are treated with MPA, which leads to a reduction in lysosomal activity .
  • Results: The reduction in lysosomal activity caused an increase in the intracellular HIV-1 accumulation and, consequently, an increase in viral release .

4. Treatment of Menstrual Irregularities

  • Application Summary: MPA is used primarily in the treatment of menstrual irregularities to maintain endangered pregnancies .
  • Methods of Application: MPA is administered orally .
  • Results: MPA has been effective in maintaining endangered pregnancies and treating menstrual irregularities .

5. Treatment of Secondary Amenorrhea

  • Application Summary: MPA is used to treat secondary amenorrhea, which is the absence of menstrual periods in women of reproductive age .
  • Methods of Application: MPA is administered orally .
  • Results: MPA has been effective in treating secondary amenorrhea, helping to restore normal menstrual cycles .

6. Uterine Protection During Postmenopausal Hormone Therapy

  • Application Summary: MPA is used to prevent thickening of the lining of the uterus (endometrial hyperplasia) in postmenopausal women who are taking estrogen hormone replacement therapy .
  • Methods of Application: MPA is administered orally .
  • Results: MPA has been effective in protecting the uterus during postmenopausal hormone therapy, reducing the risk of endometrial hyperplasia .

7. Treatment of Heavy or Irregular Menstrual Flow

  • Application Summary: MPA is used to treat heavy or irregular menstrual flow due to hormonal imbalance .
  • Methods of Application: MPA is administered orally .
  • Results: MPA has been effective in treating heavy or irregular menstrual flow, helping to restore normal menstrual cycles .

8. Veterinary Use

  • Application Summary: MPA, also known as depot medroxyprogesterone acetate (DMPA) in injectable form, is used in veterinary medicine .
  • Methods of Application: MPA is administered through subcutaneous injection .
  • Results: The specific results of MPA’s use in veterinary medicine can vary depending on the specific condition being treated .

安全和危害

MPA may cause cancer and may damage fertility or the unborn child . It should not be used as a long-term birth control method (i.e., longer than 2 years) unless other birth control methods are considered inadequate .

属性

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGAAPLEWMOORI-PEINSRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Record name MEDROXYPROGESTERONE ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20587
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025527
Record name Medroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992)
Record name MEDROXYPROGESTERONE ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20587
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 10mM
Record name MEDROXYPROGESTERONE ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20587
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Medroxyprogesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00603
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors.
Record name Medroxyprogesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00603
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Medroxyprogesterone acetate

CAS RN

71-58-9
Record name MEDROXYPROGESTERONE ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20587
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Medroxyprogesterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxyprogesterone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxyprogesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00603
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medroxyprogesterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxyprogesterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Medroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medroxyprogesterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2QI4IOI2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

405 to 408 °F (NTP, 1992), 205-209
Record name MEDROXYPROGESTERONE ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20587
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Medroxyprogesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00603
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone acetate
Reactant of Route 3
Reactant of Route 3
Medroxyprogesterone acetate
Reactant of Route 4
Reactant of Route 4
Medroxyprogesterone acetate
Reactant of Route 5
Reactant of Route 5
Medroxyprogesterone acetate
Reactant of Route 6
Medroxyprogesterone acetate

Citations

For This Compound
70,000
Citations
S Bakry, ZO Merhi, TJ Scalise, MS Mahmoud… - Archives of gynecology …, 2008 - Springer
… the orally administrated medroxyprogesterone acetate seems to … Medroxyprogesterone acetate is synthetic progesterone … “Depo-Provera,” and “medroxyprogesterone acetate.” We have …
Number of citations: 60 link.springer.com
DR Mishell Jr - The Journal of reproductive medicine, 1996 - pubmed.ncbi.nlm.nih.gov
… Depot medroxyprogesterone acetate (DMPA) is an aqueous suspension of 17-acetoxy 6-… This highly effective injectable formulation of medroxyprogesterone acetate (MPA) has a …
Number of citations: 250 pubmed.ncbi.nlm.nih.gov
TJ Roseman, WI Higuchi - Journal of pharmaceutical sciences, 1970 - Wiley Online Library
… rate upon medroxyprogesterone acetate concentration within … upon a receding medroxyprogesterone acetate layer within the … coefficients, medroxyprogesterone acetate …
Number of citations: 369 onlinelibrary.wiley.com
FZ Stanczyk, BR Bhavnani - The Journal of steroid biochemistry and …, 2014 - Elsevier
Medroxyprogesterone acetate (MPA) has been in clinical use for over 30 years, and was generally considered to be safe until the results of long-term studies of postmenopausal …
Number of citations: 87 www.sciencedirect.com
RH Mattson, JA Cramer, BV Caldwell, BC Siconolfi - Neurology, 1984 - AAN Enterprises
Medroxyprogesterone acetate (MPA), a synthetic progesterone, was added to the antiepileptic drug regimen of 14 women who had uncontrolled seizures. Of the 11 women who …
Number of citations: 240 n.neurology.org
C Meier, YB Brauchli, SS Jick… - The Journal of …, 2010 - academic.oup.com
Context: Depot medroxyprogesterone acetate (DMPA), which has a high rate of use among teenagers in Europe and the United States, has been associated with impaired bone mineral …
Number of citations: 91 academic.oup.com
KR Rajagopal, PH Abbrecht, B Jabbari - Chest, 1986 - Elsevier
… We studied the effects of medroxyprogesterone acetate, a … four weeks of treatment with medroxyprogesterone acetate (60 mg/day… stimulant effect, medroxyprogesterone acetate might be …
Number of citations: 120 www.sciencedirect.com
JB Skatrud, JA Dempsey… - Journal of Applied …, 1978 - journals.physiology.org
The time course of ventilatory adaptation to medroxyprogesterone acetate (MPA) and potential mediators of this response in plasma and lumbar CSF were determined in five healthy …
Number of citations: 334 journals.physiology.org
JC Cornette, KT Kirton… - The Journal of Clinical …, 1971 - academic.oup.com
A double antibody radioimmunoassay is described which is capable of detecting 100 pg of medroxyprogesterone acetate (Provera) in 0.1 ml of unextracted serum. The antibody was …
Number of citations: 146 academic.oup.com
S Telimaa, J Puolakka, A Kauppila - Gynecological Endocrinology, 1987 - Taylor & Francis
… Short-term effects of danazol and medroxyprogesterone acetate on … medroxyprogesterone acetate, or danazol. Fertil. Steril., 43, 218 17. … The effects of medroxyprogesterone acetate on …
Number of citations: 302 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。